molecular formula C7H13NO3 B13218439 2-(Piperidin-3-yloxy)acetic acid

2-(Piperidin-3-yloxy)acetic acid

Cat. No.: B13218439
M. Wt: 159.18 g/mol
InChI Key: MZSVIGFVSINUSJ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a haloacetic acid under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-3-yloxy)acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-yloxy)acetic acid is unique due to the specific positioning of the oxygen atom at the third position of the piperidine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-piperidin-3-yloxyacetic acid

InChI

InChI=1S/C7H13NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h6,8H,1-5H2,(H,9,10)

InChI Key

MZSVIGFVSINUSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OCC(=O)O

Origin of Product

United States

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